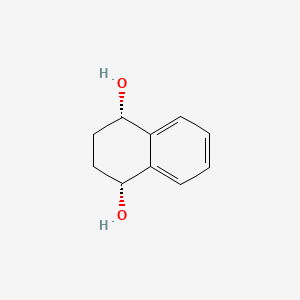
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol (racemic)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-1,2,3,4-tetrahydronaphthalene-1,4-diol (racemic) is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is also known as tetrahydronaphthalene-1,4-diol or THND, and its chemical formula is C10H12O2.
Applications De Recherche Scientifique
THND has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, THND has been shown to have anti-inflammatory and anti-cancer properties. In organic synthesis, THND has been used as a building block for the synthesis of more complex molecules. In materials science, THND has been used as a starting material for the synthesis of functional materials such as polymers and nanoparticles.
Mécanisme D'action
The mechanism of action of THND is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. THND has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. THND has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that are dysregulated in cancer.
Biochemical and Physiological Effects:
THND has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal models of inflammation, THND has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In animal models of cancer, THND has been shown to inhibit tumor growth and metastasis. THND has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
THND has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, THND also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments with THND.
Orientations Futures
There are several future directions for research related to THND. One direction is to further elucidate the mechanism of action of THND, particularly its effects on signaling pathways involved in inflammation and cancer. Another direction is to explore the potential applications of THND in other scientific fields, such as materials science and nanotechnology. Finally, there is a need for more studies to determine the safety and efficacy of THND in animal models and in humans, particularly in the context of its potential use as a therapeutic agent.
Méthodes De Synthèse
THND can be synthesized through a multistep process that involves the reaction of 1,4-naphthoquinone with a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with acid to yield THND. This synthesis method has been optimized to produce high yields of THND with high purity.
Propriétés
IUPAC Name |
(1S,4R)-1,2,3,4-tetrahydronaphthalene-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9-12H,5-6H2/t9-,10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCMTZXWNUAYHT-AOOOYVTPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2[C@@H]1O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2409371.png)
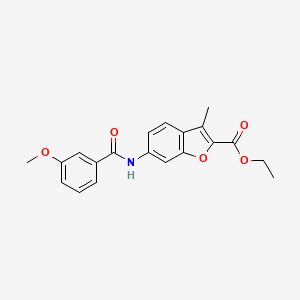

![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)

![N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2409378.png)
![N-(4-methylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2409379.png)
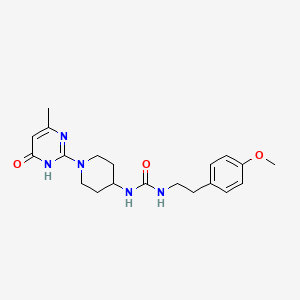
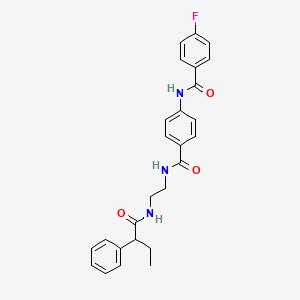

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B2409385.png)
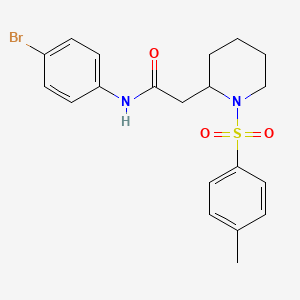
![4-[(4-Fluorophenyl)(phenylsulfonyl)amino]-4,5-dihydrothiophene-1,1-dione](/img/structure/B2409387.png)
